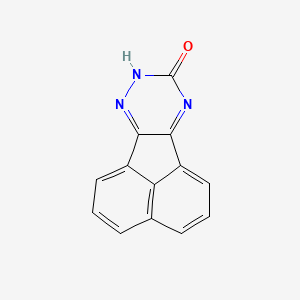![molecular formula C10H18 B14463947 1,6-Dimethylbicyclo[3.2.1]octane CAS No. 66230-06-6](/img/structure/B14463947.png)
1,6-Dimethylbicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethylbicyclo[3.2.1]octane is a bicyclic hydrocarbon with the molecular formula C10H18. This compound is part of the bicyclo[3.2.1]octane family, which is characterized by a unique ring structure that includes two fused rings sharing two carbon atoms. The presence of two methyl groups at the 1 and 6 positions further distinguishes this compound, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dimethylbicyclo[3.2.1]octane can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene. This reaction is typically carried out under high-temperature conditions to facilitate the formation of the bicyclic structure. The reaction sequence includes the following steps:
Formation of 5-vinyl-1,3-cyclohexadiene: This intermediate is prepared through the reaction of a suitable diene with a vinyl group.
Intramolecular Diels-Alder Reaction: The 5-vinyl-1,3-cyclohexadiene undergoes a cycloaddition reaction to form the tricyclo[3.2.1.02.7]octane intermediate.
Cleavage of the Tricyclic Intermediate: The tricyclic intermediate is then selectively cleaved to yield this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same intramolecular Diels-Alder reaction. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethylbicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons. Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Chlorine or bromine gas in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,6-Dimethylbicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical products
Mécanisme D'action
The mechanism of action of 1,6-dimethylbicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The presence of methyl groups at the 1 and 6 positions can influence the compound’s binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and structure.
2,6-Dimethylbicyclo[3.2.1]octane: A closely related compound with methyl groups at the 2 and 6 positions
Uniqueness
1,6-Dimethylbicyclo[3.2.1]octane is unique due to its specific methyl group positioning, which can significantly influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for studying structure-activity relationships and developing new chemical and pharmaceutical applications .
Propriétés
Numéro CAS |
66230-06-6 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1,6-dimethylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18/c1-8-6-10(2)5-3-4-9(8)7-10/h8-9H,3-7H2,1-2H3 |
Clé InChI |
BKPDESGUNDDZNU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CCCC1C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


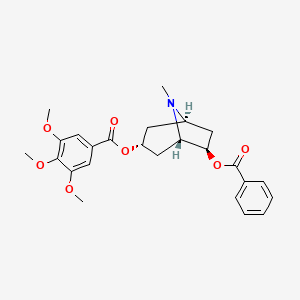

![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)

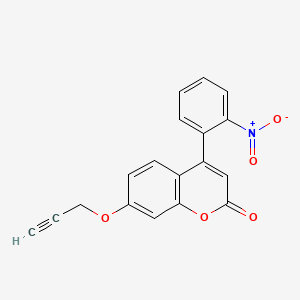

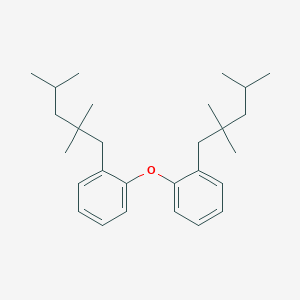
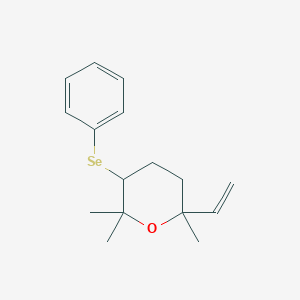

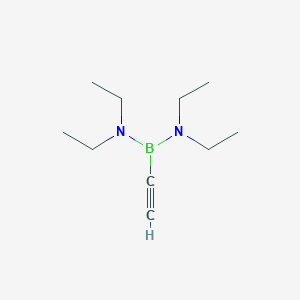

![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
